molecular formula C10H12N2O B8666882 4-Methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarbonitrile

4-Methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B8666882
M. Wt: 176.21 g/mol
InChI Key: ZZZPJCCGVJYNAH-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-methyl-2-oxo-6-propyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C10H12N2O/c1-3-4-8-5-7(2)9(6-11)10(13)12-8/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

ZZZPJCCGVJYNAH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=O)N1)C#N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of NaNH2 (32.5 g, 862 mmol) in anhydrous ether (500 mL) at 30° C. was added dropwise a mixture of butyric acid ethyl ester (50 g, 431 mmol) and acetone (37.5 g, 646.5 mol). After addition, the reaction mixture was stirred for 4 h. The reaction mixture was poured onto ice water with stirring. Additional ether was added, and the layers were separated. The aqueous layer was acidified to pH 5.0 with 2 N HCl and then to pH 7.5 with Na2CO3. The aqueous layer was then extracted with ether. The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo. The crude product, 2,4-heptanedione (20 g, 156 mmol), and 2-cyanoacetamide (13.12 g, 156 mmol) were suspended in EtOH (160 mL) at 75° C., followed by addition of piperidine (13.2 g, 156 mmol). The contents were stirred and heated at reflux for 1 h. The mixture was cooled to room temperature and filtered. The collected solid was suspended in water and stirred for 1 h. The mixture was filtered and dried to give 4-methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarbonitrile (11 g, 40%). LCMS E-S (M+H)=181.1. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.3-12.4 (br s, 1H), 6.25 (s, 1H), 3.64 (s, 3H), 2.50 (t, 2H), 1.63 (m, 2H), 0.94 (t, 3H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Name
NaNH2
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32.5 g
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Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
37.5 g
Type
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crude product
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Type
reactant
Reaction Step Seven
Name
Quantity
160 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a solution of NaNH2 (32.5 g, 862 mmol) in anhydrous ether (500 mL) at 30° C. was added dropwise a mixture of butyric acid ethyl ester (50 g, 431 mmol) and acetone (37.5 g 646.5 mol). After addition, the reaction mixture was stirred for 4 h. The reaction mixture was poured onto ice water with stirring. Additional ether was added, and the layers were separated. The aqueous layer was acidified to pH 5.0 with 2 N HCl and then to pH 7.5 with Na2CO3. The aq. layer was then extracted with ether. The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo. The crude product (20 g, 156 mmol) and 2-cyanoacetamide (13.12 g, 156 mmol) were suspended in EtOH (160 mL) at 75° C., followed by addition of piperidine (13.2 g, 156 mmol). The contents were stirred and heated at reflux for 1 h. The mixture was cooled to room temperature, and filtered. The collected solid was suspended in water and stirred for 1 h. The mixture was filtered and dried to give 4-methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarbonitrile (11 g, 40%). LCMS E-S (M+H)=181.1. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.3-12.4 (br s, 1H), 6.25 (s, 1H), 3.64 (s, 3H), 2.50 (t, 2H), 1.63 (m, 2H), 0.94 (t, 3H).
[Compound]
Name
NaNH2
Quantity
32.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
37.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
13.12 g
Type
reactant
Reaction Step Four
Quantity
13.2 g
Type
reactant
Reaction Step Five
Name
Quantity
160 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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